
Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxane derivatives and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Enaminone Synthesis and Heterocyclic Construction
Methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride has been studied in the context of enaminone synthesis. Research demonstrates its utility in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, useful for constructing various functionalized heterocycles (Grošelj et al., 2013).
Anticonvulsant Properties
Studies on anticonvulsant enaminones have involved this compound derivatives. These compounds have been analyzed for their structure and hydrogen bonding, contributing to the understanding of their anticonvulsant properties (Kubicki et al., 2000).
Electrosynthesis Applications
The compound has relevance in electrosynthesis. Research has explored the electroreduction of derivatives, leading to the production of amino and hydroxyamino compounds, which are significant in various chemical synthesis processes (Konarev et al., 2007).
Diversity-Oriented Synthesis
This compound plays a role in diversity-oriented synthesis, especially in developing a range of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. This process is vital for creating libraries of compounds with potential pharmacological properties (Baškovč et al., 2012).
Photopolymerization Initiator
The compound's derivatives have been used as initiators in photopolymerization processes. This application is significant in materials science for creating polymers with specific properties (Delzenne et al., 1970).
Synthesis of Pyridine and Pyrazole Derivatives
Research includes the synthesis of pyridine and pyrazole derivatives using this compound. These compounds have diverse applications in medicinal chemistry and bioorganic research (Albert, 1981).
Neurotoxicological Evaluation
The compound's derivatives have been evaluated for their neurotoxicological properties, particularly in relation to their metabolites and impact on serotonin and dopamine levels (Zhao et al., 1992).
Macrolide Synthesis
It also finds use in the synthesis of macrolides, an important class of natural products with diverse biological activities. This synthesis involves photooxygenation processes of oxazole derivatives (Wasserman et al., 1981).
Propriétés
IUPAC Name |
methyl 4-(methylamino)oxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)11-2)3-5-12-6-4-8;/h9H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFOCDHCACSBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCOCC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

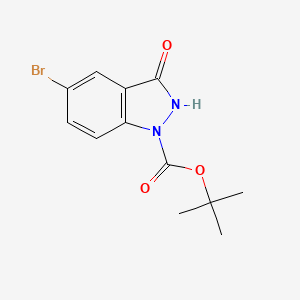
![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
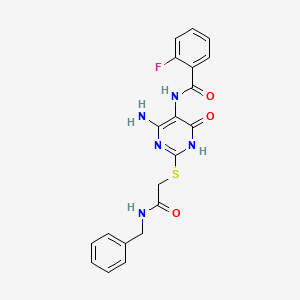
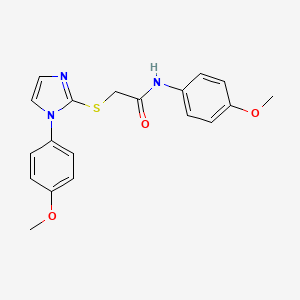


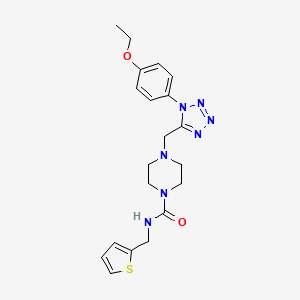
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

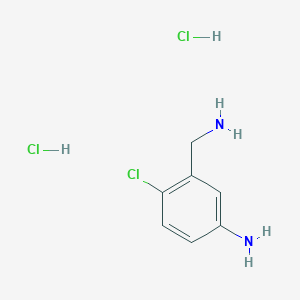
![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)
